molecular formula C14H8Cl2HgO4 B102355 Mercury bis(4-chlorobenzoate) CAS No. 15516-76-4

Mercury bis(4-chlorobenzoate)

Cat. No. B102355
CAS RN: 15516-76-4
M. Wt: 511.7 g/mol
InChI Key: WQPHTPYIKIWESZ-UHFFFAOYSA-L
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Description

Mercury bis(4-chlorobenzoate) is a chemical compound that has been used in scientific research for many years. It is a white powder that is soluble in organic solvents and has been used in various applications, including as a catalyst and as a reagent in organic synthesis.

Mechanism of Action

Mercury bis(4-chlorobenzoate) acts as a Lewis acid catalyst in many organic synthesis reactions. It can coordinate with electron-rich species, such as alcohols and amines, to form stable complexes. The coordination of these species with mercury bis(4-chlorobenzoate) can activate them towards nucleophilic attack, leading to the formation of new bonds. In addition, mercury bis(4-chlorobenzoate) can also act as a nucleophile in some reactions, attacking electrophilic species to form new bonds.
Biochemical and Physiological Effects:
Mercury bis(4-chlorobenzoate) is a toxic compound that can have harmful effects on living organisms. It can cause damage to the liver, kidneys, and nervous system. It can also cause skin irritation and allergic reactions. Therefore, it is important to handle this compound with care and to follow strict safety protocols when working with it in the laboratory.

Advantages and Limitations for Lab Experiments

The advantages of using mercury bis(4-chlorobenzoate) in laboratory experiments include its high catalytic activity and its ability to activate electron-rich species towards nucleophilic attack. However, its toxic nature and potential for harm to living organisms limit its use in certain applications. Therefore, it is important to use this compound only in well-ventilated areas and to dispose of it properly after use.

Future Directions

There are several future directions for the use of mercury bis(4-chlorobenzoate) in scientific research. One area of interest is the development of new catalysts based on this compound that are more efficient and less toxic. Another area of interest is the use of mercury bis(4-chlorobenzoate) in the synthesis of new polymeric materials with unique properties. In addition, the use of mercury bis(4-chlorobenzoate) in the preparation of organometallic compounds for use in catalysis and materials science is also an area of future research.

Synthesis Methods

Mercury bis(4-chlorobenzoate) can be synthesized by reacting mercury(II) oxide with 4-chlorobenzoic acid in the presence of a solvent such as acetic acid. The reaction is exothermic and produces mercury bis(4-chlorobenzoate) as a white powder. The reaction can be carried out under reflux conditions for several hours to ensure complete conversion of the reactants to the product.

Scientific Research Applications

Mercury bis(4-chlorobenzoate) has been used in various scientific research applications. It has been used as a catalyst in organic synthesis reactions, such as the synthesis of esters and amides. It has also been used as a reagent in the preparation of organometallic compounds. In addition, mercury bis(4-chlorobenzoate) has been used in the synthesis of polymeric materials, such as polycarbonates and polyesters.

properties

CAS RN

15516-76-4

Molecular Formula

C14H8Cl2HgO4

Molecular Weight

511.7 g/mol

IUPAC Name

4-chlorobenzoate;mercury(2+)

InChI

InChI=1S/2C7H5ClO2.Hg/c2*8-6-3-1-5(2-4-6)7(9)10;/h2*1-4H,(H,9,10);/q;;+2/p-2

InChI Key

WQPHTPYIKIWESZ-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1C(=O)[O-])Cl.C1=CC(=CC=C1C(=O)[O-])Cl.[Hg+2]

Canonical SMILES

C1=CC(=CC=C1C(=O)[O-])Cl.C1=CC(=CC=C1C(=O)[O-])Cl.[Hg+2]

Other CAS RN

15516-76-4

Related CAS

74-11-3 (Parent)

Origin of Product

United States

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